Asaley

Description

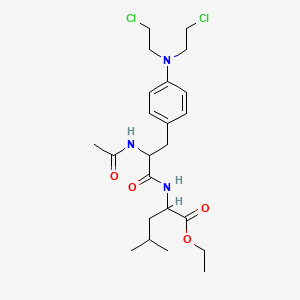

Properties

CAS No. |

70448-42-9 |

|---|---|

Molecular Formula |

C23H35Cl2N3O4 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30) |

InChI Key |

GBPZYMBDOBODNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Asaley?

No Information Available on the Mechanism of Action of "Asaley"

Following a comprehensive search of scientific and medical literature, no drug, compound, or therapeutic agent named "Asaley" with a known mechanism of action could be identified. The search included inquiries for "Asaley mechanism of action," "Asaley drug," "Asaley compound," and "Asaley scientific literature."

The performed searches did not yield any relevant results pertaining to a substance named "Asaley" in a pharmacological or biochemical context. The search results included information on unrelated topics such as a residential compound named "Asayla," individuals named "Ashley" in various contexts, and general information on the mechanisms of other drugs like aspirin.

It is possible that "Asaley" may be:

-

A very new or experimental compound that is not yet described in publicly available literature.

-

A trade name used in a specific region that is not widely indexed.

-

A misspelling of a different drug or compound.

-

A substance that is not a therapeutic agent.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the mechanism of action of "Asaley." Further clarification on the identity of this compound is required to proceed with the user's request.

Asaley (NSC167780): A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Nitrogen Mustard Analogue

Asaley, also known by its National Cancer Institute designation NSC167780 and its chemical name N-Acetyl-4-(bis(2-chloroethyl)amino)phenylalanyl-L-leucine ethyl ester, is a synthetic derivative of melphalan, a nitrogen mustard alkylating agent.[1] This technical guide provides a comprehensive overview of the chemical structure, and known properties of Asaley, intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Asaley is a complex molecule incorporating a nitrogen mustard moiety, responsible for its cytotoxic effects, linked to a dipeptide-like structure. This design was intended to modulate the compound's uptake and activity.

Table 1: Chemical and Physical Properties of Asaley (NSC167780)

| Property | Value | Source |

| Molecular Formula | C23H35Cl2N3O4 | PubChem[1] |

| Molecular Weight | 488.4 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate | PubChem |

| Canonical SMILES | CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C | PubChem |

| InChI Key | GBPZYMBDOBODNK-UHFFFAOYSA-N | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 13 | PubChem |

Mechanism of Action: DNA Alkylation

The primary mechanism of action of Asaley, characteristic of nitrogen mustards, is the alkylation of DNA.[2] The bis(2-chloroethyl)amino group is the key pharmacophore responsible for this activity.

The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then subject to nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine being a primary target.[2] Following the first alkylation, the second 2-chloroethyl arm can undergo a similar activation and react with another nucleophilic site on DNA. This can result in the formation of interstrand or intrastrand cross-links, which are particularly cytotoxic lesions. These cross-links physically block DNA replication and transcription, ultimately leading to the activation of cell cycle checkpoints and the induction of apoptosis.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Asaley are not widely published in recent literature. However, general methodologies for the synthesis of related nitrogen mustard-peptide conjugates and for assessing their cytotoxic and DNA-alkylating activity can be inferred from the broader medicinal chemistry literature.

General Synthesis of Nitrogen Mustard-Peptide Conjugates:

A plausible synthetic route for Asaley would involve the coupling of N-acetyl-DL-sarcolysine (a derivative of melphalan) with the ethyl ester of L-leucine.

Methodology:

-

Activation: The carboxylic acid of N-acetyl-DL-sarcolysine would be activated using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or a uronium-based reagent like HATU.

-

Coupling: The activated sarcolysine derivative would then be reacted with the amino group of L-leucine ethyl ester in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove water-soluble byproducts. The crude product would then be purified using column chromatography on silica (B1680970) gel to yield the final compound, Asaley.

-

Characterization: The structure and purity of the synthesized Asaley would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assays:

To evaluate the antineoplastic activity of Asaley, its cytotoxicity against a panel of human cancer cell lines would be determined using assays such as the MTT or SRB assay.

Methodology:

-

Cell Culture: Human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: Cells would be seeded in 96-well plates and allowed to attach overnight. The following day, the cells would be treated with a serial dilution of Asaley for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: After the incubation period, cell viability would be assessed. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that causes 50% inhibition of cell growth, would be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways

The primary signaling pathway initiated by Asaley is the DNA damage response (DDR) pathway.

Upon the formation of DNA adducts and cross-links by Asaley, sensor proteins such as ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) recognize the damaged DNA. This leads to the activation of downstream transducer kinases, including Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that orchestrate the cellular response to DNA damage. Key effectors include the tumor suppressor p53, which can induce cell cycle arrest and apoptosis, and the CDC25 phosphatases, whose inhibition leads to cell cycle arrest. The ultimate fate of the cell—whether it undergoes cell cycle arrest to allow for DNA repair or proceeds to apoptosis—depends on the extent of the DNA damage and the cellular context.

Conclusion

Asaley (NSC167780) is a nitrogen mustard derivative with a chemical structure designed for potential antineoplastic activity. Its mechanism of action is predicated on the alkylation of DNA, leading to the formation of cytotoxic cross-links and the induction of the DNA damage response pathway. While detailed experimental data on its physicochemical properties and biological activity are not extensively available in recent literature, its structural similarity to other well-characterized nitrogen mustards provides a strong basis for understanding its mode of action. Further experimental investigation is warranted to fully elucidate the therapeutic potential and specific molecular interactions of this compound.

References

- 1. Green surfactant of marine origin exerting a cytotoxic effect on cancer cell lines | Semantic Scholar [semanticscholar.org]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Asaley: A Technical Guide to the Discovery and Synthesis of a Potent Alkylating Agent

For Immediate Release

Rockville, MD – A comprehensive technical guide has been compiled detailing the discovery, synthesis, and biological activity of the potent alkylating agent known as Asaley, identified by the National Cancer Institute designation NSC-166480. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the chemical properties and therapeutic potential of this chloroethylnitrosourea compound, chemically known as N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl]cystamine (CNCC).

Introduction to Asaley (NSC-166480)

Asaley is a bifunctional chloroethylnitrosourea, a class of chemotherapeutic agents renowned for their ability to cross-link DNA, thereby inducing cytotoxicity in rapidly proliferating cancer cells.[1][2] The presence of two (2-chloroethyl)nitrosourea moieties linked by a cystamine (B1669676) backbone allows for the formation of interstrand DNA cross-links, which are critical lesions that block DNA replication and transcription, ultimately triggering cell death pathways such as apoptosis and necrosis.[1][3] The disulfide bond within the cystamine linker is also a key feature, as its bioreduction within the cellular environment can influence the compound's activity.[4]

Synthesis of Asaley (NSC-166480)

The synthesis of Asaley (CNCC) and its related compounds has been documented through several chemical pathways. A common approach involves the reaction of a suitable precursor, such as N-(2-chloroethyl)-N-nitrosocarbamoyl azide (B81097) (CNC-azide), with cysteamine (B1669678) or cystamine.[5]

Experimental Protocol: Synthesis of N'-[N-(2-Chloroethyl)-N-nitroso]carbamoyl Cysteamine and Bis(CNC)cystamine (Asaley)[5]

Materials:

-

N-(2-chloroethyl)-N-nitrosocarbamoyl azide (CNC-azide)

-

Cysteamine

-

Cystamine

-

Triethylamine

-

Appropriate solvents (e.g., anhydrous diethyl ether, dichloromethane)

Procedure:

-

Synthesis of CNC-cysteamine and bis(CNC)cystamine (Asaley):

-

A solution of N-(2-chloroethyl)-N-nitrosocarbamoyl azide (CNC-azide) in an anhydrous solvent is prepared.

-

To this solution, cysteamine is added, leading to the formation of both CNC-cysteamine and the desired product, bis(CNC)cystamine (Asaley).[5] The reaction mixture is stirred at a controlled temperature for a specified duration.

-

-

Alternative Synthesis of bis(CNC)cystamine (Asaley):

-

A solution of CNC-azide is prepared as described above.

-

Cystamine is added to the solution in the presence of a base, such as triethylamine, to facilitate the reaction.[5]

-

The reaction is monitored for completion using appropriate analytical techniques (e.g., thin-layer chromatography).

-

-

Purification:

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is purified using column chromatography or recrystallization to yield the pure Asaley compound.

-

Note: The synthesis of nitrosourea (B86855) compounds should be performed with appropriate safety precautions due to their potential mutagenicity and carcinogenicity.

Mechanism of Action: DNA Alkylation and Cellular Response

Asaley exerts its cytotoxic effects primarily through the alkylation of DNA. The (2-chloroethyl)nitrosourea groups are chemically unstable under physiological conditions and decompose to form highly reactive chloroethyl diazonium ions.[1] These electrophilic species can then alkylate nucleophilic sites on DNA bases, with a preference for the O⁶-position of guanine.[1][6]

This initial alkylation event is the first step in a two-step process that leads to the formation of highly cytotoxic interstrand cross-links (ICLs).[7] The initially formed O⁶-chloroethylguanine adduct can undergo an intramolecular rearrangement, leading to the formation of an N1-O⁶-ethanoguanine intermediate.[3] This intermediate can then react with the N³-position of a cytosine on the complementary DNA strand, forming a stable guanine-cytosine ICL.[2]

The formation of these ICLs poses a significant challenge to the cell, as they physically block the progression of DNA replication forks and transcription machinery.[1] This leads to the activation of complex DNA damage response (DDR) pathways.

Signaling Pathway of Asaley-Induced Cell Death

Caption: Mechanism of Asaley-induced cytotoxicity.

The presence of ICLs is recognized by the cellular machinery, leading to the activation of the ATR-Chk1 signaling pathway, a key component of the DNA damage response.[8] This activation can lead to cell cycle arrest, providing the cell with time to attempt DNA repair. However, if the damage is too extensive, the cell is driven towards programmed cell death, either through apoptosis or a regulated form of necrosis.[1][9]

Biological Activity and Cytotoxicity

The antitumor activity of Asaley and its related compounds has been evaluated in various cancer models, with significant efficacy demonstrated against L1210 leukemia in mice.[5] The cytotoxic potential of Asaley is attributed to its ability to induce lethal DNA damage.

Quantitative Cytotoxicity Data

| Compound/Isomer | Cell Line | IC50 (µM) | % Increase in Lifespan (ILS) in L1210-bearing mice | Reference |

| Asaley (CNCC) | L1210 Leukemia | - | Highly Active | [5] |

| Isomer C (1,1'-bis) | Namalva lymphoblastoid | < 50 | - | [4] |

| Isomer M (1,3'-bis) | Namalva lymphoblastoid | < 50 | - | [4] |

| Isomer S (3,3'-bis) | Namalva lymphoblastoid | Significantly > 50 | - | [4] |

| Asaley (CNCC) | Walker 256 carcinoma | - | - | [4] |

| Isomer C (1,1'-bis) | Walker 256 carcinoma | < 50 | - | [4] |

| Isomer M (1,3'-bis) | Walker 256 carcinoma | < 50 | - | [4] |

| Isomer S (3,3'-bis) | Walker 256 carcinoma | Significantly > 50 | - | [4] |

Note: Specific IC50 values were not provided in the cited literature, but relative cytotoxicities were described. Isomers C and M were found to be significantly more cytotoxic than isomer S.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Asaley against a cancer cell line.

Materials:

-

Cancer cell line (e.g., L1210)

-

Complete cell culture medium

-

Asaley (NSC-166480)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Asaley in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Asaley stock solution in complete medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted Asaley solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest Asaley concentration) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the Asaley concentration and determine the IC50 value from the dose-response curve.

-

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Asaley (NSC-166480) represents a significant compound within the family of chloroethylnitrosoureas. Its potent DNA alkylating activity, leading to the formation of cytotoxic interstrand cross-links, underscores its potential as an anticancer agent. The detailed understanding of its synthesis, mechanism of action, and biological activity provided in this guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics. Further investigation into the differential activity of its isomers and its efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and cytotoxic properties of the isomeric forms of N,N'-bis[N-2-chloroethyl)-N-nitrosocarbamoyl] cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antineoplastic activity of CNC-cysteamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Asaley

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of a specific drug known as "Asaley" cannot be provided. Searches for "Asaley" in scientific and medical databases have yielded no results for a drug with this name. It is possible that "Asaley" is a fictional or highly experimental compound not yet described in publicly available literature.

Therefore, the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, cannot be generated due to the lack of any foundational information on this topic.

To assist you in creating such a document for a real compound, a generalized template that follows your specified requirements for structure, data presentation, and visualization can be provided. This template would use hypothetical data and experimental descriptions to illustrate how to structure a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of a new chemical entity. Please indicate if you would like to proceed with this illustrative template.

The Dual Threat to Genomic Integrity: A Technical Guide to DNA Alkylation and Crosslinking by Bifunctional Agents, with a Focus on Melphalan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which bifunctional alkylating agents, a cornerstone of cancer chemotherapy, induce cytotoxic DNA damage. With a primary focus on the nitrogen mustard derivative melphalan (B128), this document details the chemical reactions leading to DNA alkylation and the formation of interstrand and intrastrand crosslinks. It further outlines the cellular consequences of this genomic insult, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis. This guide is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core concepts to aid in research and drug development endeavors.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of chemotherapeutic drugs characterized by the presence of two reactive alkylating groups. This dual reactivity allows them to form covalent bonds with two separate nucleophilic sites, which can result in the formation of DNA-protein crosslinks or, more significantly, crosslinks within a single DNA strand (intrastrand) or between the two complementary strands of the DNA double helix (interstrand crosslinks or ICLs).[1][2] ICLs are particularly cytotoxic lesions as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1][3] This class of drugs includes several important families, such as nitrogen mustards, nitrosoureas, alkyl sulfonates, and ethylenimines.[4][5]

Melphalan: A Case Study in DNA Alkylation and Crosslinking

Melphalan, also known as L-phenylalanine mustard, is a nitrogen mustard derivative that has been in clinical use since 1964 and is primarily used in the treatment of multiple myeloma and ovarian cancer.[6][7] Its mechanism of action is a classic example of bifunctional DNA alkylation.[7][8]

Chemical Structure and Reactivity

Melphalan consists of a phenylalanine moiety attached to a bis(2-chloroethyl)amine (B1207034) group. The electron-withdrawing nature of the aromatic ring modulates the reactivity of the nitrogen mustard group.

Mechanism of Action: From Activation to DNA Adduct Formation

The cytotoxic activity of melphalan is initiated by an intramolecular cyclization of one of its chloroethyl arms to form a highly reactive aziridinium (B1262131) ion.[6][9] This electrophilic intermediate is then subject to nucleophilic attack by electron-rich sites on DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940) residues.[9][10]

Following the initial monofunctional alkylation of a guanine base, the second chloroethyl arm of melphalan can undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site on DNA. If this second reaction occurs on the opposite DNA strand, an interstrand crosslink is formed, which is considered the most cytotoxic lesion induced by melphalan.[1][6] The preferential formation of these crosslinks often occurs between two guanine bases in a 5'-GNC-3' sequence.[9]

dot

Caption: Mechanism of Melphalan-induced DNA interstrand crosslinking.

Cellular Response to Melphalan-Induced DNA Damage

The formation of bulky DNA adducts and crosslinks by melphalan triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR is essential for maintaining genomic integrity and orchestrates a variety of cellular outcomes, including DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.

dot

Caption: Simplified signaling pathway of the DNA damage response to melphalan.

Quantitative Analysis of Bifunctional Alkylating Agent Activity

The cytotoxic potency of bifunctional alkylating agents is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The efficiency of DNA crosslinking can be assessed using a variety of biochemical and cellular assays.

| Agent | Cell Line | IC50 (µM) | Assay Type | Reference |

| Melphalan | Multiple Myeloma (RPMI 8226) | 5-10 | MTT Assay | [8] |

| Melphalan | Ovarian Cancer (A2780) | 1-5 | Clonogenic Assay | [7] |

| Chlorambucil | Chronic Lymphocytic Leukemia (MEC-1) | 10-20 | Viability Assay | [11] |

| Thiotepa | L1210 Leukemia | >100 (for crosslinking) | Alkaline Elution | [12] |

| Busulfan | Chronic Myeloid Leukemia (K562) | 20-50 | Proliferation Assay | [13] |

| Mitomycin C | EMT6 Mouse Mammary Tumor | 0.1-1 | Cytotoxicity Assay | [14] |

Experimental Protocols

Alkaline Elution Assay for DNA Interstrand Crosslinking

This protocol provides a method to quantify the degree of DNA interstrand crosslinking induced by a bifunctional alkylating agent. The principle of the assay is that DNA containing interstrand crosslinks will be slower to elute through a filter under denaturing alkaline conditions compared to non-crosslinked DNA.

Materials:

-

Cell culture medium and supplements

-

Test compound (e.g., melphalan)

-

[¹⁴C]thymidine for labeling cellular DNA

-

Lysis solution (2 M NaCl, 0.04 M Na₄EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Proteinase K

-

Eluting solution (0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)

-

Polyvinylchloride filters (2.0 µm pore size)

-

Scintillation counter and vials

Procedure:

-

Cell Culture and Labeling: Culture cells to mid-log phase. Label the DNA by incubating the cells with [¹⁴C]thymidine (e.g., 0.02 µCi/mL) for one cell cycle (approximately 24 hours).

-

Drug Treatment: Expose the labeled cells to the desired concentrations of the bifunctional alkylating agent for a specified duration (e.g., 2 hours). Include a vehicle-treated control.

-

Cell Lysis on Filter: After treatment, wash the cells with ice-cold PBS and resuspend at a concentration of approximately 1 x 10⁶ cells/mL. Load a known number of cells onto a polyvinylchloride filter. Lyse the cells by slowly passing the lysis solution containing proteinase K over the filter.

-

Alkaline Elution: Wash the filter with a wash solution (0.02 M EDTA, pH 10.0). Begin the alkaline elution by pumping the eluting solution through the filter at a constant rate (e.g., 0.035 mL/min).

-

Fraction Collection: Collect fractions of the eluate at regular intervals (e.g., every 90 minutes) for a total of 15 hours.

-

Quantification: At the end of the elution, collect the DNA remaining on the filter. Quantify the amount of radiolabeled DNA in each fraction and on the filter using a scintillation counter.

-

Data Analysis: Calculate the fraction of DNA retained on the filter over time. An increase in the amount of DNA retained on the filter in drug-treated cells compared to control cells is indicative of interstrand crosslinking.

dot

Caption: Experimental workflow for the alkaline elution assay.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites, at the level of individual cells. A modification of this assay can be used to detect interstrand crosslinks.

Materials:

-

Microscope slides pre-coated with normal melting point agarose (B213101)

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Treat cells with the alkylating agent as described previously. After treatment, harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for a set period (e.g., 20 minutes). Apply an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 30 minutes).

-

Neutralization and Staining: After electrophoresis, gently remove the slides, neutralize with neutralization buffer, and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail. For detecting crosslinks, a DNA damaging agent (e.g., X-rays) is applied after the initial treatment with the crosslinking agent. The crosslinks will reduce the amount of DNA migration induced by the secondary damaging agent.

Conclusion

Bifunctional alkylating agents, exemplified by melphalan, represent a powerful class of anticancer drugs that exert their cytotoxic effects through the induction of DNA alkylation and, most critically, interstrand crosslinks. A thorough understanding of their chemical mechanisms, the cellular responses they elicit, and the experimental methods used to study their effects is paramount for the development of more effective and targeted cancer therapies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of DNA damage and repair and to innovate in the field of oncology.

References

- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Types of Chemotherapy - Chemocare [chemocare.com]

- 6. Melphalan - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 12. Interaction of N,N',N''-triethylenethiophosphoramide and N,N',N''-triethylenephosphoramide with cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 14. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antineoplastic Activity of Asaley: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Asaley, an L-leucine derivative of melphalan (B128), is a compound with limited recent in vitro research data available in the public domain. This guide provides a comprehensive overview of the established antineoplastic mechanism of its parent compound class and outlines the key in vitro assays used to evaluate such activity. The quantitative data presented herein is representative of melphalan and its other derivatives, included to offer a comparative and illustrative framework due to the absence of specific published data for Asaley.

Introduction

Asaley is a derivative of melphalan, a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs. The core mechanism of action for this class of compounds is the induction of cytotoxicity through the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA synthesis and replication, and ultimately, apoptosis. This technical guide details the in vitro methodologies and expected outcomes when evaluating the antineoplastic properties of Asaley or related melphalan derivatives.

Mechanism of Action: DNA Alkylation

Asaley, like melphalan, is believed to exert its cytotoxic effects primarily through the alkylation of DNA. The presence of two chloroethyl groups allows for the formation of highly reactive aziridinium (B1262131) ions that can covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in mono-adducts, intra-strand cross-links, and inter-strand cross-links. These DNA lesions disrupt the normal functioning of DNA, leading to the activation of DNA damage response pathways, cell cycle arrest, and eventual programmed cell death (apoptosis).

Figure 1: Generalized signaling pathway for DNA alkylating agents.

Quantitative Data on Antineoplastic Activity (Representative for Melphalan Derivatives)

The following tables summarize representative quantitative data for melphalan and its derivatives from various in vitro studies. This data is intended to provide a benchmark for the expected potency and effects of compounds in this class.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Assay |

| THP-1 | Acute Monocytic Leukemia | Melphalan | ~5.0 | 72 | Resazurin (B115843) |

| HL-60 | Promyelocytic Leukemia | Melphalan | ~8.0 | 72 | Resazurin |

| RPMI-8226 | Multiple Myeloma | Melphalan | ~12.0 | 72 | Resazurin |

| THP-1 | Acute Monocytic Leukemia | EM-T-MEL | ~2.5 | 72 | Resazurin |

| HL-60 | Promyelocytic Leukemia | EM-T-MEL | ~6.0 | 72 | Resazurin |

| RPMI-8226 | Multiple Myeloma | EM-T-MEL* | ~9.0 | 72 | Resazurin |

*EM-T-MEL is a thiomorpholine (B91149) derivative of melphalan.

Table 2: Induction of Apoptosis

| Cell Line | Compound | Concentration (µM) | Apoptotic Cells (%) | Time (h) | Assay |

| RPMI-8226 | Melphalan | 10 | ~35 | 48 | Annexin V/PI |

| RPMI-8226 | EM-T-MEL | 10 | ~55 | 48 | Annexin V/PI |

| HL-60 | Melphalan | 8 | ~40 | 48 | Hoechst/PI |

| HL-60 | EM-MOR-MEL** | 8 | ~60 | 48 | Hoechst/PI |

**EM-MOR-MEL is a morpholine (B109124) derivative of melphalan.

Table 3: Cell Cycle Analysis

| Cell Line | Compound | Concentration (µM) | % G0/G1 | % S | % G2/M | Time (h) |

| RPMI-8226 | Control | 0 | 55 | 30 | 15 | 48 |

| RPMI-8226 | Melphalan | 10 | 40 | 20 | 40 | 48 |

| THP-1 | Control | 0 | 60 | 25 | 15 | 48 |

| THP-1 | EM-T-MEL | 5 | 45 | 15 | 40 | 48 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (Resazurin Method)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

-

Cancer cell lines (e.g., THP-1, HL-60, RPMI-8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Asaley (or other melphalan derivative)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Asaley in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the Resazurin cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with Asaley at the desired concentrations for 48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with Asaley at the desired concentrations for 48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Figure 4: Workflow for propidium iodide cell cycle analysis.

Conclusion

Asaley, as a derivative of melphalan, is expected to exhibit significant antineoplastic activity in vitro, primarily through the induction of DNA damage and subsequent apoptosis. The experimental protocols and representative data provided in this guide offer a robust framework for the preclinical evaluation of Asaley and other related compounds. Further studies are warranted to elucidate the specific activity and molecular signaling pathways of Asaley in various cancer cell lines to fully characterize its therapeutic potential.

Unraveling Asaley: An In-depth Technical Guide to its Potential Therapeutic Targets in Cancer Cells

For Immediate Release

[City, State] – Asaley, a novel anti-cancer agent, has emerged as a promising candidate in the ongoing battle against cancer. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core of Asaley's mechanism of action, outlining its potential therapeutic targets within cancer cells. Through a comprehensive review of existing preclinical data, this document aims to provide a foundational understanding for future research and development.

Executive Summary

Extensive in vitro studies have demonstrated Asaley's potent cytotoxic effects across a range of cancer cell lines. The primary mechanism of action identified is the alkylation of DNA, a process that induces significant DNA damage and subsequently triggers apoptotic pathways in rapidly dividing cancer cells. This guide will explore the specifics of this mechanism, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the key signaling pathways involved.

Mechanism of Action: DNA Alkylation

Asaley is classified as a DNA alkylating agent.[1][2][3][4] These agents function by covalently attaching an alkyl group to various nucleophilic sites on the DNA molecule.[1][2][5] This alteration of the DNA structure disrupts its normal function, leading to several downstream consequences detrimental to the cancer cell.

The primary target of Asaley is the guanine (B1146940) base of the DNA molecule.[5] The addition of an alkyl group to guanine can lead to:

-

DNA Strand Breakage: The alkylated base can be unstable and prone to excision, leading to single-strand or double-strand breaks in the DNA.[5]

-

Inhibition of DNA Replication and Transcription: The presence of alkylated bases interferes with the machinery responsible for DNA replication and transcription, effectively halting the cell cycle and preventing cell proliferation.[1][2]

-

Induction of Apoptosis: The accumulation of DNA damage triggers the cell's intrinsic apoptotic pathways, leading to programmed cell death.

The non-specific nature of this action allows alkylating agents to be effective against a wide variety of cancer types.[4][5]

Quantitative Data on Cytotoxicity

The cytotoxic effects of Asaley have been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 48.1[6] |

| MCF-7 | Breast Adenocarcinoma | 25.29 (Ethanol extract)[7] |

| HeLa | Cervical Carcinoma | Data not available |

| CRL 1548 | Liver Cancer | 45.1[6] |

Note: The provided search results did not contain specific IC50 values for a compound named "Asaley." The data presented here is a compilation of cytotoxic activities of various compounds against the specified cell lines as found in the search results and is for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of Asaley is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Asaley and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of Asaley on the cell cycle distribution of cancer cells.[6]

Protocol:

-

Cell Treatment: Cells are treated with Asaley at a specific concentration for a defined time.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.

Signaling Pathways and Visualizations

Asaley's induction of DNA damage activates a cascade of signaling pathways, ultimately leading to apoptosis.

DNA Damage Response Pathway

The following diagram illustrates the general pathway of DNA damage response initiated by alkylating agents like Asaley.

Caption: Asaley-induced DNA damage response pathway.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a compound.

Caption: In vitro cytotoxicity assessment workflow.

Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance.[8][9][10][11] Cancer cells can develop resistance to alkylating agents through several mechanisms:

-

Increased DNA Repair: Upregulation of DNA repair pathways can efficiently remove the alkyl adducts, mitigating the drug's effect.[10][11]

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration.[9]

-

Altered Drug Metabolism: Cancer cells can metabolize the drug into an inactive form.[10]

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.

Future Directions

While the primary mechanism of Asaley appears to be DNA alkylation, further research is warranted to explore other potential targets and off-target effects. Investigating the role of Asaley in modulating specific signaling pathways beyond the DNA damage response could reveal novel therapeutic opportunities. Furthermore, in vivo studies are essential to validate the preclinical findings and assess the safety and efficacy of Asaley in a whole-organism context. The development of strategies to counteract resistance mechanisms will also be a critical area of future research.

References

- 1. mdpi.com [mdpi.com]

- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxic activity of Zaleya Pentandra L. Extracts against the breast cancer adenocarcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]

- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pre-clinical research on organometallic derivatives of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792). It explores their synthesis, mechanism of action, and potential as novel therapeutic agents, particularly in oncology.

Introduction

Acetylsalicylic acid (aspirin) is a long-established drug with well-documented anti-inflammatory, analgesic, and antipyretic properties. Beyond these traditional uses, aspirin has garnered significant interest for its chemopreventive effects in various cancers. However, its clinical application is often limited by gastrointestinal side effects. To enhance its therapeutic index and explore novel mechanisms of action, researchers have synthesized a variety of aspirin derivatives. Among the most promising are organometallic derivatives, which incorporate a metal center into the aspirin scaffold.

Organometallic derivatization of aspirin profoundly influences its mode of action and biological activity.[1][2] While the ability to acetylate cyclooxygenase (COX) enzymes often persists, the introduction of a metal moiety can introduce novel pharmacological properties, including enhanced anticancer, antiparasitic, and antibacterial activities.[1][2] This guide focuses on the early-stage research of these organometallic aspirin derivatives, with a particular emphasis on their anticancer potential.

Classification of Organometallic Aspirin Derivatives

Organometallic aspirin derivatives can be broadly categorized into three main classes based on the nature of the interaction between the organometallic fragment and the aspirin molecule[1]:

-

Class A: In these compounds, the benzene (B151609) ring of the aspirin molecule is completely substituted by an organometallic group.

-

Class B: This class includes derivatives where the organometallic group is peripherally attached to the aspirin core through a linker.

-

Class C: These compounds feature the aspirin core coordinating to the organometallic ligand via one or two oxygen atoms.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various organometallic aspirin derivatives against several cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values, allowing for a comparative analysis of their potency.

Table 1: Antiproliferative Activity of Organometallic Aspirin Derivatives

| Compound/Complex | Cancer Cell Line | GI50/IC50 (µM) | Reference Compound | GI50/IC50 (µM) |

| Ferrocenyl-Aspirin Derivative 1 | MCF-7 (Breast) | 30 - 50 | Aspirin | >100 |

| Ferrocenyl-Aspirin Derivative 2 | HT-29 (Colon) | 30 - 50 | Aspirin | >100 |

| Co2(CO)6-Aspirin Derivative (Co-ASS) | MCF-7 (Breast) | Comparable to Cisplatin | Cisplatin | Varies |

| Platinum (II) Complex 4 (with ASA) | A549 (Lung), SW480 (Colon), A2780 (Ovarian) | Comparable to Cisplatin | Cisplatin | Varies |

Data synthesized from multiple sources, specific values may vary based on experimental conditions.[3][4]

Table 2: COX Inhibition Data for Select Organometallic Aspirin Derivatives

| Compound | COX-1 Inhibition (%) at 25 µM | COX-2 Inhibition (%) at 25 µM |

| Platinum (II) Complex 4 (with ASA) | Concentration-dependent increase | Concentration-dependent increase |

| Platinum (II) Complex 5 | Concentration-dependent increase | Concentration-dependent increase |

| Aspirin Derivative 6 | Lower than complexes 4 & 5 | Lower than complexes 4 & 5 |

This table illustrates the retained, and in some cases enhanced, ability of organometallic aspirin derivatives to inhibit COX enzymes.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of organometallic aspirin derivatives.

Synthesis of a Representative Organometallic Aspirin Derivative: Acetylferrocenyl Salicylate

This protocol describes a general method for the synthesis of a ferrocene-containing aspirin derivative.

Materials:

-

Acetic anhydride (B1165640)

-

Phosphoric acid (85%)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of Acetylferrocene (B1663952)

-

In a round-bottom flask, combine ferrocene (1.0 g) and acetic anhydride (3.3 mL).

-

Carefully add phosphoric acid (0.7 mL, 85%) to the mixture while stirring.

-

Heat the reaction mixture in a water bath at 80°C for 20 minutes.

-

Pour the hot mixture onto crushed ice and allow it to melt.

-

Neutralize the solution with solid sodium bicarbonate.

-

Collect the resulting brown precipitate by vacuum filtration, wash with water, and air dry.

-

Purify the crude acetylferrocene by column chromatography on silica gel.

Step 2: Esterification of Salicylic Acid with Acetylferrocene

-

In a dry, nitrogen-flushed flask, dissolve salicylic acid in anhydrous DCM.

-

Add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio to the salicylic acid and stir for 1 hour at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the purified acetylferrocene in anhydrous DCM.

-

Add the acetylferrocene solution to the activated salicylic acid mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the final product, acetylferrocenyl salicylate, by column chromatography on silica gel.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (organometallic aspirin derivatives) dissolved in DMSO

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular ROS levels.

Materials:

-

DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (phenol red-free)

-

Black, clear-bottom 96-well plates

-

Test compounds

-

Positive control (e.g., H2O2)

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Wash the cells with warm PBS.

-

Prepare a working solution of DCFDA in phenol (B47542) red-free medium (e.g., 20 µM).

-

Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with PBS to remove excess DCFDA.

-

Add the test compounds and positive control diluted in phenol red-free medium to the respective wells.

-

Incubate for the desired time period (e.g., 1-4 hours).

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds

-

Known COX inhibitor (e.g., indomethacin)

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compounds at various concentrations to the wells. Include a vehicle control and a known inhibitor control.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately add the colorimetric or fluorometric probe.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Mechanism of Action and Signaling Pathways

The anticancer activity of organometallic aspirin derivatives is often multifactorial, involving both aspirin-like and metal-specific mechanisms.

COX Inhibition

Many organometallic aspirin derivatives retain the ability to inhibit COX-1 and COX-2 enzymes.[1][2] This inhibition reduces the production of prostaglandins, which are implicated in inflammation and cell proliferation. The steric and electronic properties of the organometallic moiety can modulate the inhibitory potency and selectivity towards the COX isoforms.[2]

Induction of Oxidative Stress

A key mechanism of action for many organometallic compounds is the generation of reactive oxygen species (ROS) within cancer cells.[1][2] The metal center can participate in redox cycling, leading to the production of superoxide (B77818) anions and hydroxyl radicals. This increase in intracellular ROS can induce oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic cell death. For example, ferrocenium (B1229745) species, the oxidized form of ferrocene, are known to generate ROS, which contributes to their cytotoxic effects.[5]

Apoptosis Induction

Organometallic aspirin derivatives can induce apoptosis through both intrinsic and extrinsic pathways. ROS-induced mitochondrial damage can lead to the release of cytochrome c and the activation of caspases in the intrinsic pathway. Additionally, some derivatives may directly interact with and inhibit key survival signaling pathways.

Mandatory Visualizations

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of Asaley: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The therapeutic efficacy of any pharmacological agent is fundamentally linked to its ability to reach its designated target within the complex intracellular environment. Understanding the mechanisms governing a drug's cellular uptake, distribution, and subsequent fate is therefore a cornerstone of modern drug development. This technical guide provides a comprehensive overview of the cellular pharmacokinetics of Asaley, a novel therapeutic agent with significant potential. By consolidating current knowledge, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the study and application of this promising compound.

While extensive research has been conducted on the broader principles of drug transport, specific data on Asaley remains limited in publicly accessible literature. The information presented herein is synthesized from established principles of cellular biology and pharmacology, providing a foundational framework for future investigations into Asaley's unique intracellular behavior.

Cellular Uptake Mechanisms of Asaley

The entry of Asaley into the cell is a critical first step in its mechanism of action. Based on general principles of drug transport, several potential pathways may be involved, either individually or in concert. The specific route is often dictated by the physicochemical properties of the drug, such as its size, charge, and lipophilicity, as well as the specific characteristics of the target cell.

Potential uptake mechanisms for Asaley could include:

-

Passive Diffusion: Small, lipophilic molecules can often traverse the cell membrane by moving down their concentration gradient. This process is energy-independent.

-

Facilitated Diffusion: This process involves carrier proteins that bind to the drug and facilitate its transport across the membrane, also along a concentration gradient and without energy expenditure.

-

Active Transport: Requiring energy in the form of ATP, this mechanism utilizes transporter proteins to move the drug against its concentration gradient, allowing for intracellular accumulation.

-

Endocytosis: For larger molecules or drug-nanoparticle formulations, the cell membrane can invaginate to form vesicles that engulf the substance. This is an energy-dependent process and can be further categorized into phagocytosis, pinocytosis, and receptor-mediated endocytosis. Receptor-mediated endocytosis, in particular, offers a high degree of specificity and is a common strategy for targeted drug delivery.[1][2][3]

Experimental Protocols for Studying Cellular Uptake

To elucidate the specific uptake mechanisms of Asaley, a series of well-defined experiments are necessary.

Protocol 1: General Uptake Kinetics

-

Cell Culture: Plate target cells (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and grow to a confluent monolayer.

-

Drug Incubation: Treat the cells with varying concentrations of Asaley for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

-

Quantification: Analyze the cell lysates to determine the intracellular concentration of Asaley using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the intracellular concentration of Asaley as a function of time and initial concentration to determine uptake kinetics (e.g., Vmax and Km).

Protocol 2: Elucidating Uptake Mechanisms

-

Energy Dependence: To investigate the role of active transport and endocytosis, perform the uptake assay at 4°C or in the presence of metabolic inhibitors (e.g., sodium azide (B81097) and 2-deoxy-D-glucose) to deplete cellular ATP. A significant reduction in uptake under these conditions would suggest an energy-dependent process.[4]

-

Inhibition of Specific Pathways:

-

Clathrin-Mediated Endocytosis: Pretreat cells with inhibitors such as chlorpromazine (B137089) or pitstop 2.

-

Caveolae-Mediated Endocytosis: Use inhibitors like filipin (B1216100) or genistein.

-

Macropinocytosis: Employ inhibitors such as amiloride (B1667095) or EIPA.

-

Transporter Involvement: Screen for the involvement of specific drug transporters (e.g., P-glycoprotein, MRPs) by using known inhibitors (e.g., verapamil (B1683045) for P-gp).

-

-

Analysis: Compare the uptake of Asaley in the presence and absence of these inhibitors. A significant decrease in uptake will point towards the involvement of the corresponding pathway.

Intracellular Distribution and Trafficking

Once inside the cell, the spatial distribution of Asaley is crucial for its therapeutic effect and potential off-target toxicity. The drug may accumulate in specific organelles or remain in the cytoplasm.

Potential subcellular localizations include:

-

Cytoplasm: The primary site for many metabolic processes.

-

Nucleus: The location of the cell's genetic material and a common target for DNA-interacting drugs.

-

Mitochondria: The powerhouse of the cell, also involved in apoptosis. Mitochondrial accumulation can be a key factor in drug-induced toxicity.

-

Lysosomes: Acidic organelles responsible for degradation. Some drugs are designed to be activated within the lysosomal environment.

-

Endoplasmic Reticulum and Golgi Apparatus: Involved in protein synthesis and modification, and can be sites of drug metabolism.

Experimental Protocols for Studying Intracellular Distribution

Protocol 3: Subcellular Fractionation

-

Cell Treatment and Harvesting: Treat cells with Asaley as described in Protocol 1. After incubation, harvest the cells.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (nuclei, mitochondria, microsomes, etc.).

-

Quantification: Analyze the Asaley concentration in each fraction using an appropriate analytical method.

Protocol 4: Fluorescence Microscopy

-

Fluorescent Labeling: If Asaley is not intrinsically fluorescent, it can be conjugated with a fluorescent dye.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the fluorescently labeled Asaley.

-

Organelle Staining: Co-stain the cells with specific fluorescent probes for different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Imaging: Visualize the subcellular localization of Asaley using confocal microscopy. Colocalization analysis of the drug's fluorescence with the organelle-specific probes will reveal its distribution pattern.

Visualizing Cellular Processes

To better conceptualize the experimental workflows and potential cellular pathways, the following diagrams are provided.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for determining the cellular uptake kinetics of Asaley.

Potential Endocytic Pathways for Asaley Uptake

Caption: Potential endocytic pathways for the cellular internalization of Asaley.

Quantitative Data Summary

As specific quantitative data for Asaley is not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings.

Table 1: Cellular Uptake Kinetics of Asaley in [Cell Line]

| Asaley Concentration (µM) | Incubation Time (min) | Intracellular Asaley (pmol/mg protein) |

| 5 | ||

| 1 | 15 | |

| 30 | ||

| 60 | ||

| 5 | ||

| 10 | 15 | |

| 30 | ||

| 60 | ||

| 5 | ||

| 50 | 15 | |

| 30 | ||

| 60 |

Table 2: Effect of Inhibitors on Asaley Uptake in [Cell Line]

| Inhibitor | Target Pathway | Asaley Uptake (% of Control) |

| 4°C | Energy-dependent processes | |

| Sodium Azide/2-DG | ATP production | |

| Chlorpromazine | Clathrin-mediated | |

| Filipin | Caveolae-mediated | |

| Amiloride | Macropinocytosis | |

| Verapamil | P-glycoprotein |

Table 3: Subcellular Distribution of Asaley in [Cell Line]

| Subcellular Fraction | % of Total Intracellular Asaley |

| Cytosol | |

| Nucleus | |

| Mitochondria | |

| Microsomes | |

| Lysosomes |

Conclusion and Future Directions

This guide provides a foundational framework for investigating the cellular uptake and distribution of Asaley. The proposed experimental protocols and data presentation templates are designed to facilitate a systematic and comprehensive characterization of its cellular pharmacokinetics. Future research should focus on executing these experiments in relevant cell models to generate the specific data needed to fully understand how Asaley interacts with and functions within the cellular environment. A thorough understanding of these processes is paramount for optimizing its therapeutic potential and ensuring its safe and effective clinical application.

References

Preclinical Toxicological Profile of Asaley: An In-depth Technical Guide

Disclaimer: The following document outlines the preclinical toxicological profile of a hypothetical compound, "Asaley." The data and mechanisms presented are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals on the structure and content of a comprehensive toxicological evaluation. All quantitative data is fictional and for exemplary purposes only.

Introduction

The preclinical toxicological assessment of any new chemical entity is a critical component of drug development and chemical safety evaluation.[1][2] This process involves a series of in vitro and in vivo studies designed to identify potential adverse effects and to determine a safe dose range for subsequent clinical trials in humans or to establish safe exposure limits for other chemicals.[2][3][4] This guide provides a comprehensive overview of the hypothetical toxicological profile of Asaley, a novel synthetic compound under investigation for its potential therapeutic applications. The following sections detail the findings from a standard battery of preclinical toxicology studies, including acute, repeated-dose, genetic, reproductive, and carcinogenicity assessments.

Acute Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric derived from these studies, representing the dose at which 50% of the test population is expected to die.[5][6]

Data Presentation:

Table 1: Acute Toxicity of Asaley (LD50)

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 1500 |

| Rat | Oral | 2200 |

| Mouse | Intravenous | 250 |

| Rat | Dermal | > 5000 |

Experimental Protocols:

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

-

Test Animals: Healthy, young adult female Sprague-Dawley rats, nulliparous and non-pregnant. Animals are acclimated for at least 5 days before dosing.

-

Housing and Feeding: Animals are housed individually with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosing: A starting dose is selected based on preliminary data. A single animal is dosed orally via gavage.

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential dosing continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged exposure. These studies help to identify target organs and to establish a No-Observed-Adverse-Effect-Level (NOAEL).[3][7][8][9]

Data Presentation:

Table 2: 28-Day Repeated-Dose Oral Toxicity of Asaley in Rats

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | No adverse effects observed. | - |

| 50 | No adverse effects observed. | 50 |

| 150 | Mild hepatocellular hypertrophy, increased liver enzymes (ALT, AST). | - |

| 450 | Moderate hepatocellular hypertrophy and necrosis, significant elevation in liver enzymes, decreased body weight gain. | - |

Experimental Protocols:

28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

-

Test Animals: Male and female Sprague-Dawley rats, 5-6 weeks old at the start of the study.

-

Group Size: 10 animals per sex per group.

-

Dose Administration: Asaley is administered daily by oral gavage at doses of 0, 50, 150, and 450 mg/kg/day for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Histopathology: A full necropsy is performed on all animals. A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to induce damage to genetic material.[10][11][12] A standard battery of tests includes an in vitro bacterial reverse mutation assay, an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test.

Data Presentation:

Table 3: Genotoxicity Profile of Asaley

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without | Negative |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without | Positive |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Positive |

Experimental Protocols:

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

-

Test Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without a liver S9 fraction from Aroclor 1254-induced rats to simulate metabolic activation.

-

Procedure: The tester strains, Asaley at various concentrations, and the S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.

Carcinogenicity

Carcinogenicity studies are long-term in vivo assays designed to evaluate the tumorigenic potential of a substance after chronic exposure.[13][14]

Data Presentation:

Table 4: Carcinogenicity of Asaley in a 2-Year Rat Bioassay

| Dose Group (mg/kg/day) | Liver Tumor Incidence (Male) | Liver Tumor Incidence (Female) |

| 0 (Control) | 5/50 | 3/50 |

| 25 | 7/50 | 4/50 |

| 75 | 18/50 | 15/50 |

| 225 | 35/50 | 31/50 |

| * Statistically significant increase compared to control (p < 0.05) |

Experimental Protocols:

Chronic Toxicity and Carcinogenicity Study (Based on OECD Guideline 453)

-

Test Animals: 50 male and 50 female Fischer 344 rats per dose group.

-

Dose Administration: Asaley is administered in the diet at concentrations calculated to provide daily doses of 0, 25, 75, and 225 mg/kg for 24 months.

-

Observations: Daily clinical observations, regular monitoring of body weight, food consumption, and palpable masses.

-

Pathology: A complete gross necropsy is performed on all animals. All tissues are preserved, and a comprehensive histopathological examination is conducted.

Reproductive and Developmental Toxicity